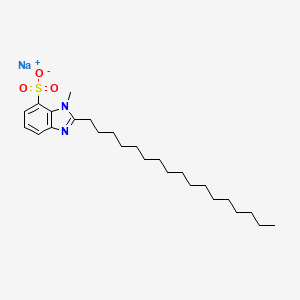
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt is a chemical compound known for its unique structural properties and diverse applications This compound belongs to the benzimidazole family, which is characterized by a fusion of benzene and imidazole rings
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt involves several steps:
Synthetic Routes: The preparation typically starts with the synthesis of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. For instance, the sulfonation process might be carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. .
Analyse Chemischer Reaktionen
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to sulfonate or sulfinate derivatives.
Substitution: The presence of the sulfonic acid group makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies. It can be used to probe enzyme activities or as a ligand in binding studies.
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: Industrial applications include its use as a surfactant or emulsifying agent due to its amphiphilic nature. .
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, altering their function. For example, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions.
Pathways Involved: The pathways involved depend on the specific biological context. In antimicrobial applications, the compound might disrupt cell membrane integrity or interfere with metabolic pathways. .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-7-sulfonic acid, 2-heptadecyl-1-methyl-, sodium salt can be compared with other similar compounds:
Similar Compounds: Compounds such as 1H-Benzimidazole-2-carboxylic acid, 2-heptadecyl-1H-benzimidazole, and 1-methyl-1H-benzimidazole-2-sulfonic acid share structural similarities.
Uniqueness: The presence of the long heptadecyl chain and the sulfonic acid group in this compound distinguishes it from other benzimidazole derivatives. .
Eigenschaften
CAS-Nummer |
68444-03-1 |
|---|---|
Molekularformel |
C25H41N2NaO3S |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
sodium;2-heptadecyl-3-methylbenzimidazole-4-sulfonate |
InChI |
InChI=1S/C25H42N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-26-22-19-18-20-23(31(28,29)30)25(22)27(24)2;/h18-20H,3-17,21H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
QLIHKCFMDGTQNZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1C)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


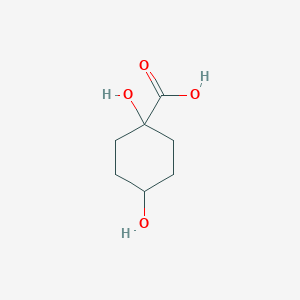

![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
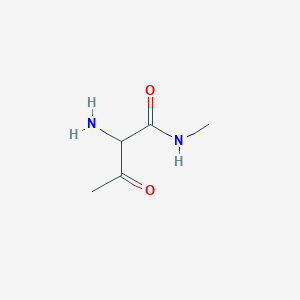
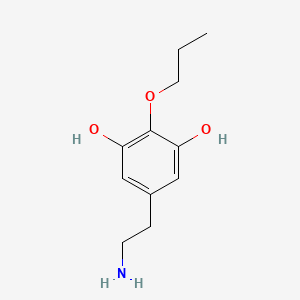
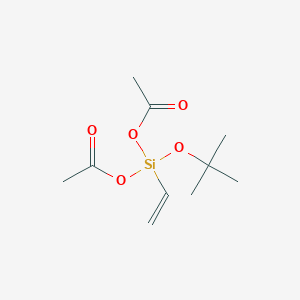
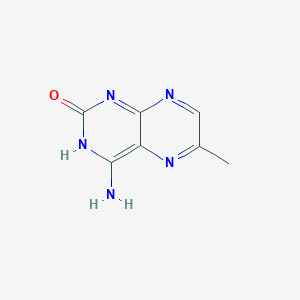
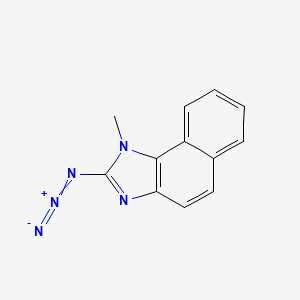
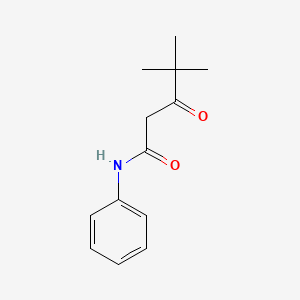
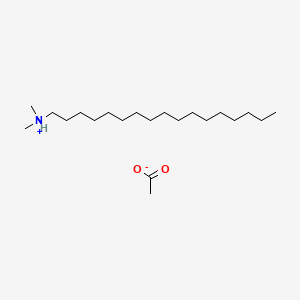
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
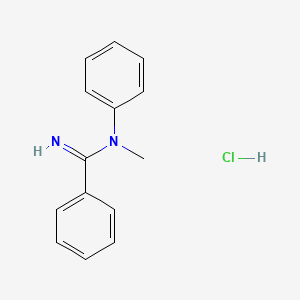
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
